molecular formula C10H10N2O B2629914 3-(Methylamino)-1,2-dihydroisoquinolin-1-one CAS No. 32901-19-2

3-(Methylamino)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2629914
CAS No.: 32901-19-2
M. Wt: 174.203
InChI Key: CSWIHFSPKUCLPC-UHFFFAOYSA-N
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Description

3-(Methylamino)-1,2-dihydroisoquinolin-1-one is a heterocyclic organic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products. The compound’s structure features a dihydroisoquinoline core with a methylamino substituent, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-1,2-dihydroisoquinolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline ring system. The methylamino group can be introduced through reductive amination of the corresponding ketone or aldehyde with methylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale Pictet-Spengler reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also enhance the reaction efficiency and selectivity. Purification of the product typically involves crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound to its fully saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Fully saturated isoquinoline derivatives.

    Substitution: Halogenated isoquinoline derivatives.

Scientific Research Applications

3-(Methylamino)-1,2-dihydroisoquinolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1,2-dihydroisoquinolin-1-one: Similar structure but with an additional methyl group on the amino substituent.

    3-(Ethylamino)-1,2-dihydroisoquinolin-1-one: Similar structure with an ethyl group instead of a methyl group on the amino substituent.

    1,2,3,4-Tetrahydroisoquinoline: Fully saturated isoquinoline derivative without the methylamino substituent.

Uniqueness

3-(Methylamino)-1,2-dihydroisoquinolin-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylamino group can enhance its interaction with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

3-(methylamino)-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-11-9-6-7-4-2-3-5-8(7)10(13)12-9/h2-6H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWIHFSPKUCLPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=CC=CC=C2C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32901-19-2
Record name 3-(methylamino)-1,2-dihydroisoquinolin-1-one
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